

Application of Nevirapine Impurity B as a Reference Standard

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Compound of Interest		
Compound Name:	Nevirapine Dimer	
Cat. No.:	B587509	Get Quote

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These application notes provide a comprehensive overview of the use of Nevirapine Impurity B (also known as Nevirapine Related Compound B) as a reference standard in analytical method development and validation for the quality control of nevirapine drug substance and formulations.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set stringent limits for impurities in nevirapine. Nevirapine Impurity B is a specified impurity in these pharmacopoeias. While sometimes colloquially referred to as a "nevirapine dimer," its chemical structure, 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one, reveals it is a related substance rather than a true dimer of nevirapine. This document outlines the application of a certified reference standard of Nevirapine Impurity B in analytical testing.

Origin and Significance of Nevirapine Impurity B

Nevirapine Impurity B is primarily considered a process-related impurity, potentially formed during the synthesis of nevirapine.[3][4] Its presence in the final drug product needs to be carefully controlled to ensure the safety and quality of the medication. Forced degradation



studies of nevirapine under acidic conditions have also been shown to produce various degradation products, although the formation of Impurity B under these conditions is not explicitly detailed in the provided search results.[5][6] Therefore, monitoring and quantification of this impurity using a certified reference standard are essential components of quality control in the pharmaceutical industry.

Quantitative Data for Analytical Method Validation

The use of a Nevirapine Impurity B reference standard is crucial for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), to ensure they are accurate, precise, and linear for the quantification of this impurity. The following tables summarize typical validation parameters obtained from various studies.

Table 1: Linearity Data for Nevirapine Impurity B

Concentration Range (µg/mL)	Correlation Coefficient (r²)
0.15 - 0.45% (w/w of nevirapine)	> 0.999
Not specified	0.998

Data synthesized from multiple sources indicating typical performance.

Table 2: Accuracy (Recovery) Data for Nevirapine

Impurity B

Spiked Level	Mean Recovery (%)
50%	98.5 - 101.2
100%	99.0 - 102.0
150%	98.8 - 101.5

Represents typical recovery data from spiked placebo samples.[7]

Table 3: Precision Data for Nevirapine Impurity B



Precision Type	Parameter	Value
Repeatability	% RSD	≤ 2.0%
Intermediate Precision	% RSD	≤ 3.0%

% RSD (Relative Standard Deviation) values are indicative of typical method performance.

Table 4: Limit of Detection (LOD) and Limit of

Ouantitation (LOO)

Parameter	Value (µg/mL)
LOD	0.03
LOQ	0.1

These values can vary depending on the specific analytical method and instrumentation.[2][8]

Experimental Protocols Protocol for Determination of Nevirapine Impurity B by RP-HPLC

This protocol is a representative method for the quantification of Nevirapine Impurity B in a nevirapine drug substance.

4.1.1. Materials and Reagents

- Nevirapine Impurity B Reference Standard
- Nevirapine API
- Acetonitrile (HPLC grade)
- Sodium Perchlorate
- Perchloric Acid



- Water (HPLC grade)
- 0.45 μm membrane filter

4.1.2. Chromatographic Conditions

Parameter	Condition
Column	Kromosil C18 (150 mm x 4.6 mm, 3.5 μ m) or equivalent
Mobile Phase	Acetonitrile : Sodium Perchlorate Buffer (pH 4.8) (20:80, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 220 nm
Injection Volume	20 μL
Column Temperature	Ambient

4.1.3. Preparation of Solutions

- Sodium Perchlorate Buffer (pH 4.8): Prepare a suitable concentration of sodium perchlorate in water and adjust the pH to 4.8 with perchloric acid.
- Mobile Phase: Mix acetonitrile and the sodium perchlorate buffer in a 20:80 ratio. Filter through a 0.45 μm membrane filter and degas.
- Reference Standard Solution (Impurity B): Accurately weigh and dissolve a suitable amount
 of Nevirapine Impurity B reference standard in acetonitrile to obtain a known concentration
 (e.g., 200 μg/mL).[8]
- Sample Solution (Nevirapine API): Accurately weigh about 50 mg of the nevirapine API and dissolve in 100 mL of acetonitrile to get a concentration of 500 μg/mL.

4.1.4. System Suitability



Inject the reference standard solution and ensure the system suitability parameters (e.g., tailing factor, theoretical plates) are within the acceptable limits as per internal or pharmacopoeial requirements.

4.1.5. Analysis

Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak area for Nevirapine Impurity B.

4.1.6. Calculation

Calculate the percentage of Nevirapine Impurity B in the nevirapine API using the following formula:

% Impurity B = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity standard * 100

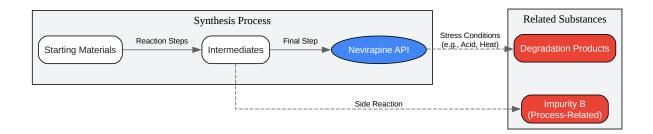
Where:

- Area impurity is the peak area of Impurity B in the sample chromatogram.
- Area_standard is the peak area of Impurity B in the standard chromatogram.
- Conc standard is the concentration of the Impurity B reference standard solution.
- Conc sample is the concentration of the nevirapine sample solution.
- Purity standard is the purity of the Nevirapine Impurity B reference standard.

Visualizations

Logical Relationship between Nevirapine and its Impurities



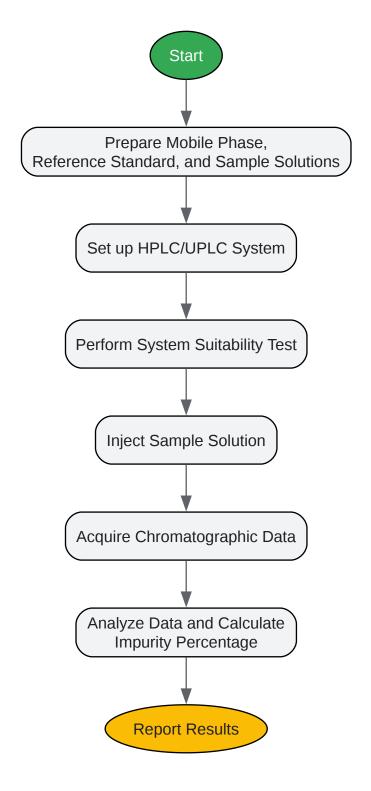


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Caption: Logical flow from synthesis to potential impurities of nevirapine.

Experimental Workflow for Impurity Quantification



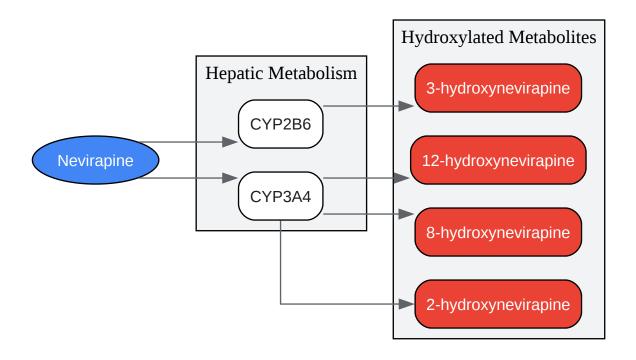


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Caption: General experimental workflow for HPLC-based impurity analysis.

Metabolic Pathway of Nevirapine





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Caption: Major metabolic pathways of nevirapine via cytochrome P450 enzymes.

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